

Comparative analysis of Vegfr-2-IN-10 and other VEGFR-2 TKIs

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Compound of Interest		
Compound Name:	Vegfr-2-IN-10	
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A Comprehensive Comparative Analysis of VEGFR-2 Tyrosine Kinase Inhibitors for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of several potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase inhibitors (TKIs), intended to assist researchers, scientists, and drug development professionals in their evaluation of novel anti-angiogenic therapies. While specific data for "Vegfr-2-IN-10" is not publicly available, this document serves as a benchmark for comparing new chemical entities against established VEGFR-2 inhibitors. The information presented herein is compiled from various scientific sources and is intended for research purposes.

The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is essential for tumor growth, providing tumors with the necessary nutrients and oxygen to expand and metastasize.[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern cancer therapy.[1][4][6] VEGFR-2 inhibitors are typically small molecules that competitively bind to the ATP-binding site in the intracellular kinase domain of the receptor, thereby blocking its autophosphorylation and downstream signaling cascades.[1] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, resulting in the suppression of tumor angiogenesis.[1][2]



Comparative Analysis of Leading VEGFR-2 TKIs

Several VEGFR-2 TKIs have been approved for clinical use or are in advanced stages of clinical development. This section provides a comparative overview of some of these inhibitors, focusing on their inhibitory potency and kinase selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of

Selected VEGFR-2 TKIs

Compound	VEGFR-2 (KDR) IC50 (nM)	Other Kinases Inhibited (IC50 in nM)
Cabozantinib	0.035[7][8][9][10]	MET (1.3), RET (5.2), KIT (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)[7][8][9][11]
Lenvatinib	4.0[12][13][14]	VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRβ (39), RET (35), KIT[12][13]
Regorafenib	4.2[15][16][17][18]	VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), KIT (7), RET (1.5), Raf-1 (2.5)[15][16][17] [18]
Apatinib	1.0[15][19]	c-Ret (13), c-Kit (429), c-Src (530)[15][19]
Sorafenib	90 (as a reference)[5]	PDGFRβ, c-KIT, FLT3, RAF kinase[1]
Sunitinib	-	VEGFRs, PDGFRβ, KIT, FLT3, CSF1R[1]
Pazopanib	30[19]	VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), FGFR (74), c-Kit (140)[19]
Vatalanib	37[1]	VEGFR-1, VEGFR-3, VEGFR-4[1]



IC50 values can vary between different assays and experimental conditions.

Table 2: Cellular Activity of Selected VEGFR-2 TKIs

Compound	Cell Line	Assay	Cellular IC50 / Effect
Cabozantinib	HUVEC	MET and VEGFR2 phosphorylation	Potent inhibition at nanomolar concentrations[8]
Various tumor cells	Cell Proliferation	Inhibition in a variety of tumor types[11]	
Lenvatinib	HUVEC	VEGF-induced proliferation	IC50 = 3.4 nM[20]
HUVEC	FGF-2 induced proliferation	IC50 = 410 nM[20]	_
Hep3B2.1-7, HuH-7, JHH-7	Cell Viability	IC50 = 0.23, 0.42, 0.64 μmol/L respectively[13]	
Regorafenib	HUVEC	VEGF-stimulated proliferation	IC50 = ~3 nM[16][21]
NIH-3T3/VEGFR2	VEGFR2 autophosphorylation	IC50 = 3 nM[16][17]	
Apatinib	HUVEC	Cell Viability (half-life)	Optimal concentration 60 μg/ml[22]
Pancreatic cancer cells	-	Inhibits growth, migration, and invasion[23]	

Experimental Protocols

To aid researchers in the evaluation of novel VEGFR-2 inhibitors, this section outlines standard experimental protocols.



VEGFR-2 Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Principle: A recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The kinase phosphorylates the substrate. The test compound is added at various concentrations to determine its ability to block this phosphorylation. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, TR-FRET, or luminescence-based ATP detection (e.g., Kinase-Glo®).[24]

Methodology:

- Reagents: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test compound, and a detection reagent.
- Procedure:
 - Add kinase buffer to the wells of a 96-well plate.
 - Add the test compound at various concentrations.
 - Add the VEGFR-2 enzyme and the substrate to initiate the reaction.
 - Add ATP to start the phosphorylation.
 - Incubate at a specific temperature (e.g., 30°C) for a defined period.
 - Stop the reaction and add the detection reagent.
 - Measure the signal (e.g., luminescence) using a plate reader.
- Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition
 of the kinase activity, is calculated by plotting the percentage of inhibition against the
 logarithm of the inhibitor concentration.

Cellular VEGFR-2 Phosphorylation Assay



This assay measures the ability of an inhibitor to block VEGFR-2 autophosphorylation in a cellular context.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF to induce receptor phosphorylation. The cells are pre-treated with the test compound, and the level of phosphorylated VEGFR-2 is then measured, typically by Western blotting or ELISA, using an antibody specific for the phosphorylated form of the receptor.

Methodology:

- Cell Culture: Culture HUVECs in appropriate media.
- Procedure:
 - Seed HUVECs in a multi-well plate and allow them to adhere.
 - Starve the cells in a low-serum medium to reduce basal receptor activation.
 - Pre-incubate the cells with various concentrations of the test compound.
 - Stimulate the cells with a specific concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
 - Lyse the cells and collect the protein lysates.
 - Quantify the amount of phosphorylated VEGFR-2 and total VEGFR-2 using Western blotting or ELISA.
- Data Analysis: The IC50 value is determined by the concentration of the compound that reduces VEGF-induced VEGFR-2 phosphorylation by 50%.

Endothelial Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.

Principle: The proliferation of endothelial cells is dependent on growth factors like VEGF. The ability of a test compound to inhibit VEGF-induced proliferation is a measure of its anti-



angiogenic potential. Cell proliferation can be quantified using various methods, such as direct cell counting, or more commonly, using colorimetric or fluorometric assays (e.g., MTT, WST-1, or CyQUANT®).[26][27]

Methodology:

- Cell Culture: Culture HUVECs in appropriate media.
- Procedure:
 - Seed HUVECs in a 96-well plate in a low-serum medium.
 - Add various concentrations of the test compound.
 - Add VEGF to stimulate proliferation.
 - Incubate for a period of 48-72 hours.
 - Add the proliferation detection reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
 - Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
- Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once the tumors reach a certain size, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[28][29]

Methodology:

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).



• Procedure:

- Inject a suspension of human tumor cells (e.g., HT29 colon cancer cells) subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into control and treatment groups.
- Administer the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule.
- Measure the tumor volume (e.g., using calipers) at regular intervals.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Data Analysis: The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI) compared to the control group.

Visualizing Key Processes

To further aid in the understanding of VEGFR-2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.



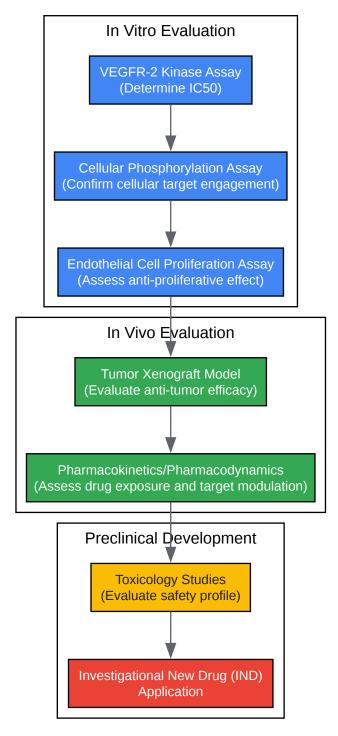
VEGFR-2 Signaling Pathway Extracellular Space **VEGF** Binds Cell Membrane VEGFR-2 Activates Activates Inhibits Intracellular Space РІ3К **VEGFR-2 TKI** Activates PKC Ras Cell Survival Vascular Permeability Raf **ERK** Cell Proliferation **Cell Migration**

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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.



Experimental Workflow for VEGFR-2 TKI Evaluation



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Caption: A typical workflow for the preclinical evaluation of a novel VEGFR-2 TKI.



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